molecular formula C20H27N3O4S2 B2914991 (E)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 442653-74-9

(E)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2914991
CAS No.: 442653-74-9
M. Wt: 437.57
InChI Key: PQWWHSYYGVQRLO-QZQOTICOSA-N
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Description

(E)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a potent and selective agonist for the Takeda G protein-coupled receptor 5 (TGR5, also known as GPBAR1) Source . TGR5 is a cell surface receptor for bile acids that is expressed in various tissues, including the intestine, liver, brown adipose tissue, and skeletal muscle. Its activation is a key target for metabolic research, as it stimulates energy expenditure and glucagon-like peptide-1 (GLP-1) secretion Source . This compound is therefore a critical tool for investigating pathways in metabolic diseases such as type 2 diabetes and obesity. Researchers utilize this specific agonist to probe the intricacies of the bile acid signaling network, to study the potential for improving glucose homeostasis , and to evaluate its effects on mitochondrial function and thermogenesis. Its research value lies in its ability to selectively activate TGR5-mediated pathways, providing insights that are distinct from those of other incretin-based therapies, and offering a potential mechanism for metabolic modulation.

Properties

IUPAC Name

ethyl 2-[[2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S2/c1-4-21-20-23(5-2)18(25)14(29-20)11-15(24)22-17-16(19(26)27-6-3)12-9-7-8-10-13(12)28-17/h14H,4-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWWHSYYGVQRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Structural Characteristics

The compound features a thiazolidinone ring and a tetrahydrobenzo[b]thiophene moiety, which are often associated with pharmacological activities. The presence of an ethylimino group enhances its potential interactions with biological targets.

Molecular Formula: C16H18N3O2S
Molecular Weight: 318.39 g/mol
CAS Number: 302548-85-2

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the thiazolidinone ring through condensation reactions.
  • Introduction of the ethylimino group via nucleophilic substitution.
  • Finalization through acylation to form the acetamido derivative.

Antimicrobial Activity

Preliminary studies indicate that compounds with thiazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Candida albicansEffective

Anti-inflammatory Properties

Compounds similar to this compound have been reported to possess anti-inflammatory effects. These effects are often attributed to the inhibition of pro-inflammatory cytokines and mediators .

Anticancer Potential

Research indicates that thiazolidinone derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural features of this compound suggest it may interact with specific molecular targets involved in cancer progression .

Case Studies

  • Study on Antimicrobial Efficacy:
    A study assessed the antimicrobial activity of thiazolidinone derivatives against a panel of pathogens. The results indicated that modifications in the side chains significantly influenced their efficacy against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Mechanisms:
    Another investigation focused on the anti-inflammatory properties of related compounds, revealing that they could significantly reduce levels of TNF-alpha and IL-6 in vitro.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Structural Differences
  • Thiazolidinone Ring Substituents: Target Compound: 3-Ethyl and 2-(ethylimino) groups. EU1794-4 (ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate): Simpler 2-imino substituent . Compound: Features a 5-(2-chlorobenzylidene) group and a thioxo (S) instead of oxo (O) at position 4, introducing aromaticity and altered electronic properties .
  • Core Variations: Compound: Replaces the thiazolidinone with a triazino[5,6-b]indole-thio group, creating a larger heterocyclic system that may reduce solubility but enhance binding to DNA or enzymes . Compound: Contains a 4-hydroxyphenyl group via an ethoxy-oxoethyl chain, enabling hydrogen bonding absent in the target compound .
Table 1: Structural and Functional Comparison
Compound Name Thiazolidinone Substituents Core Structure Key Functional Groups
Target Compound (E-isomer) 3-Ethyl, 2-(ethylimino), 4-oxo Tetrahydrobenzo[b]thiophene Ethyl ester, acetamide bridge
EU1794-4 2-Imino, 4-oxo Tetrahydrobenzo[b]thiophene Ethyl ester, acetamide bridge
Compound 5-(2-Chlorobenzylidene), 4-thioxo Tetrahydrobenzo[b]thiophene Chlorobenzylidene, thioacetamide
Compound Triazino indole-thio Tetrahydrobenzo[b]thiophene Triazino indole, thioether

Spectroscopic and Analytical Data

  • NMR and HRMS : All compounds are characterized by ¹H/¹³C NMR and high-resolution mass spectrometry (e.g., EU1794-4: HRMS-ESI m/z 390.1370 ).
  • X-ray Crystallography : Used for and compounds to confirm isomerism and hydrogen-bonding networks .

Q & A

Q. What are optimized synthetic routes for (E)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

The synthesis can be achieved through a multi-step approach:

  • Step 1 : Prepare the thiophene-3-carboxylate core via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted benzaldehydes under catalytic piperidine and acetic acid in toluene .
  • Step 2 : Introduce the thiazolidinone moiety by reacting the intermediate with ethylimine derivatives under basic conditions. Optimize reaction time (5–6 hours) and temperature (reflux) to achieve yields of 72–94% .

Q. What spectroscopic techniques are recommended for structural confirmation?

Use a combination of:

  • IR spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, N–H stretches at ~3300 cm⁻¹) .
  • ¹H NMR : Confirm substituent integration and coupling patterns (e.g., tetrahydrobenzo[b]thiophene protons at δ 1.5–2.5 ppm) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M⁺] at m/z 475.0936) .
  • Elemental analysis : Cross-check calculated vs. experimental values (e.g., C: 73.39% calc. vs. 73.34% found) .

Q. How should purification be performed post-synthesis?

  • Recrystallization : Use ethanol or methanol to remove impurities, as demonstrated for analogous thiophene derivatives .
  • Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients for polar intermediates .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Multi-technique validation : Cross-reference ¹H NMR with ¹³C NMR and DEPT-135 to distinguish overlapping signals.
  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at elevated temperatures .
  • Computational modeling : Compare experimental data with DFT-calculated chemical shifts .

Q. What computational approaches predict the compound’s bioactivity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like cyclooxygenase-2 (COX-2) or TNF-α. Validate with free energy calculations (ΔG) and binding pose clustering .
  • QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the thiazolidinone ring) with bioactivity data from analogous anti-inflammatory compounds .

Q. What mechanistic insights explain the synthesis of the thiazolidinone moiety?

  • Nucleophilic acyl substitution : The ethylimine attacks the carbonyl carbon of the acetamido intermediate, facilitated by base-mediated deprotonation.
  • Catalytic role of piperidine : Enhances enolate formation during Knoevenagel condensation, critical for C=C bond formation .

Q. How can derivatives be designed for structure-activity relationship (SAR) studies?

  • Modify substituents : Replace the ethyl group on the thiazolidinone with methyl or propyl to study steric effects.
  • Introduce bioisosteres : Substitute the tetrahydrobenzo[b]thiophene with indole or benzofuran to assess π-π stacking interactions .

Methodological Notes

  • Experimental Design : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, solvent polarity) .
  • Safety Protocols : Follow ALADDIN SCIENTIFIC CORPORATION guidelines for handling reactive intermediates (e.g., PPE, fume hoods) .

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